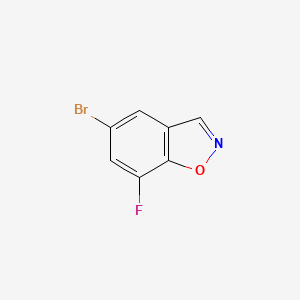

5-Bromo-7-fluoro-1,2-benzoxazole

Description

Properties

Molecular Formula |

C7H3BrFNO |

|---|---|

Molecular Weight |

216.01 g/mol |

IUPAC Name |

5-bromo-7-fluoro-1,2-benzoxazole |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H |

InChI Key |

LFNVUQBTKJUYHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)F)Br |

Origin of Product |

United States |

Preparation Methods

Halogenated Benzoxazole Core Construction via Pd-Catalyzed Cross-Coupling

A prevalent approach involves preparing halogenated benzoxazoles by Pd-catalyzed cross-coupling reactions starting from appropriately substituted bromo- or fluoro-nitrophenols and boronic esters. This method allows precise installation of bromine and fluorine atoms at the 5- and 7-positions respectively.

- Step 1: Synthesis of 5-bromo-7-fluoro-2-nitrophenol via selective halogenation.

- Step 2: Pd-catalyzed Suzuki-Miyaura cross-coupling with boronic esters to form the substituted phenol intermediate.

- Step 3: Reduction of nitro groups to amines by catalytic hydrogenation or NaBH4 in the presence of activated carbon.

- Step 4: Intramolecular cyclization using carbonyldiimidazole (CDI) or other dehydrating agents to form the benzoxazole ring.

This sequence typically yields the desired 5-bromo-7-fluoro-1,2-benzoxazole in moderate to good yields.

Nucleophilic Aromatic Substitution (SNAr) Route

An alternative method uses nucleophilic aromatic substitution on activated fluoro-substituted phenols:

- Step 1: Reaction of 5-bromo-7-fluoro-2-nitrophenol with heterocyclic amines under SNAr conditions.

- Step 2: Subsequent hydrogenation to reduce nitro groups.

- Step 3: Intramolecular cyclization via CDI or similar reagents to close the benzoxazole ring.

This method is advantageous for introducing fluorine substituents due to the high reactivity of activated fluoroarenes in SNAr reactions.

One-Pot Condensation and Cyclization Using Catalysts

Recent green chemistry approaches employ catalysts such as ionic liquids supported on magnetic nanoparticles or zirconium salts to facilitate the one-pot condensation of 2-aminophenols with aldehydes under mild conditions:

- Step 1: Mixing 2-amino-5-bromo-4-fluorophenol with appropriate aldehydes.

- Step 2: Catalytic condensation and cyclization under ultrasound irradiation or mild heating.

- Step 3: Isolation of the benzoxazole product with high purity and yield.

While this method is more general for benzoxazoles, it can be adapted for halogenated substrates to obtain 5-bromo-7-fluoro derivatives with environmentally friendly protocols.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalyst/Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Halogenated phenol synthesis → Suzuki coupling → Reduction → Cyclization | Pd catalyst, boronic esters, CDI | 50–80 | High regioselectivity, modular | Requires expensive Pd catalyst |

| Nucleophilic Aromatic Substitution (SNAr) | SNAr on fluoro-phenols → Reduction → Cyclization | K2CO3, MeCN, CDI | 45–75 | Good for fluorine introduction | Limited to activated fluoroarenes |

| One-Pot Catalytic Condensation | 2-Aminophenol + aldehyde → Catalyst-mediated cyclization | Ionic liquids, ZrCl4, ultrasound | 60–85 | Green, mild, scalable | Substrate scope may vary |

Research Findings and Optimization Notes

- Pd-catalyzed cross-coupling remains the most widely used and versatile method for selectively introducing halogens at desired positions on benzoxazole rings, including 5-bromo and 7-fluoro substitutions.

- Hydrogenation conditions for nitro reduction have been optimized to use NaBH4 with activated carbon in THF-water mixtures for milder and safer protocols compared to traditional stannous chloride/HCl reductions.

- Green catalytic methods employing zirconium salts or ionic liquid-supported catalysts offer environmentally benign alternatives with good yields and recyclability, suitable for scale-up.

- Intramolecular cyclization using carbonyldiimidazole (CDI) is a common and efficient step to close the benzoxazole ring after substitution and reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while oxidation can produce a benzoxazole-2-one .

Scientific Research Applications

5-Bromo-7-fluoro-1,2-benzoxazole has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, anticancer, and anti-inflammatory activities

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Material Science: It is used in the development of advanced materials, such as molecular receptors, dyes, and biosensors.

Industrial Applications: The compound is employed in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among benzoxazole derivatives arise from substituent type, position, and ring saturation. Below is a comparative analysis:

*Estimated based on substituent contributions.

Key Observations :

- Substituent Effects : Bromine and fluorine at the 5- and 7-positions (target compound) enhance electronegativity and lipophilicity compared to methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2-benzoxazole) . Chlorine (in 5-Bromo-7-chloro-1,3-benzoxazole) increases molecular weight and polarizability .

- Ring Saturation: The dihydroisoquinolinone derivative (CAS: 1502066-29-6) exhibits reduced aromaticity, altering reactivity and solubility .

Stability and Reactivity

- Halogen Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at the 7-position enhances metabolic stability in drug candidates .

- Thermal Stability : Methyl-substituted analogs (e.g., 5-Bromo-3-methyl-1,2-benzoxazole) show higher thermal stability due to steric protection of the oxazole ring .

Biological Activity

5-Bromo-7-fluoro-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of bromine and fluorine substituents. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 5-Bromo-7-fluoro-1,2-benzoxazole is CHBrFNO, with a molecular weight of approximately 216.01 g/mol. The specific arrangement of bromine at the 5-position and fluorine at the 7-position enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives .

The biological activity of 5-Bromo-7-fluoro-1,2-benzoxazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms increases its binding affinity, which can lead to the inhibition or activation of specific biochemical pathways. Notably, it has been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that 5-Bromo-7-fluoro-1,2-benzoxazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity Summary

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Bacillus subtilis | Active | 16 µg/mL |

| Candida albicans | Moderate | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, 5-Bromo-7-fluoro-1,2-benzoxazole has shown potential anticancer activity. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including colorectal carcinoma cells (HCT-116) and breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as MAPK and Wnt .

Table 2: Anticancer Activity Summary

| Cancer Cell Line | Activity Observed | IC50 (µM) |

|---|---|---|

| HCT-116 (Colorectal) | High | 15 |

| MCF-7 (Breast) | Moderate | 25 |

| A549 (Lung) | Low | >50 |

Case Studies

A recent study evaluated the biological effects of several benzoxazole derivatives, including 5-Bromo-7-fluoro-1,2-benzoxazole. The findings indicated that this compound not only inhibited microbial growth but also demonstrated selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity suggests potential for further development as an anticancer agent .

Another investigation focused on the compound's ability to modulate apoptotic pathways in cancer cells. The results revealed that treatment with 5-Bromo-7-fluoro-1,2-benzoxazole led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.